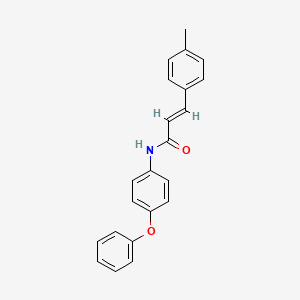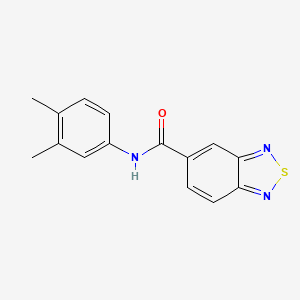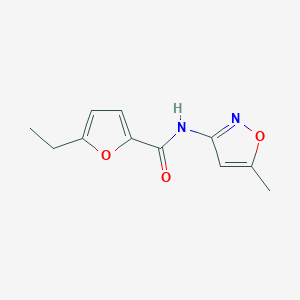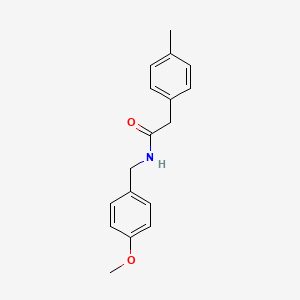
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MATP, and it has been found to possess unique biochemical and physiological properties that make it an ideal candidate for use in laboratory experiments. In Additionally, we will list possible future directions for research on MATP.
Mécanisme D'action
The mechanism of action of MATP involves its ability to generate ROS upon exposure to light. The ROS then induce oxidative damage to cellular components, leading to cell death. Additionally, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
MATP has been found to possess unique biochemical and physiological effects. In addition to its ability to induce cell death in cancerous cells, MATP has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, MATP has been found to possess antimicrobial properties, making it a potential treatment for bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
MATP possesses several advantages for use in laboratory experiments. Its ability to generate ROS upon exposure to light makes it an ideal candidate for use in photodynamic therapy. Additionally, its anti-inflammatory and antimicrobial properties make it a potential treatment for a variety of diseases. However, MATP also possesses limitations, including its complex synthesis method and potential toxicity in high doses.
Orientations Futures
There are several future directions for research on MATP. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted on the use of MATP in photodynamic therapy for the treatment of various cancers. Furthermore, the potential antimicrobial properties of MATP could be further explored for the development of new antibiotics.
Méthodes De Synthèse
MATP is synthesized through a multi-step process involving the reaction of 2-aminobenzamide with 2-bromo-5-methylthiophene-3-carboxylic acid. The resulting product is then reacted with methacryloyl chloride to yield MATP. The synthesis of MATP is a complex process that requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
MATP has shown promising results in a variety of scientific research applications. One of the most significant applications of MATP is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that utilizes a photosensitizer, such as MATP, to generate reactive oxygen species (ROS) upon exposure to light. The ROS then induce cell death in cancerous cells, making PDT a potential treatment for a variety of cancers.
Propriétés
IUPAC Name |
5-methyl-2-(2-methylprop-2-enoylamino)-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)15(20)18-16-13(14(17)19)12(10(3)21-16)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSBDPSBQIVFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(=C)C)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(2-methylacryloyl)amino]-4-phenylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
